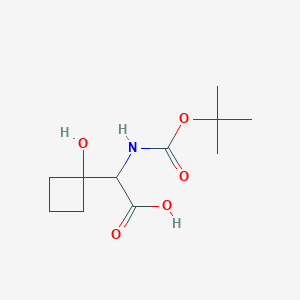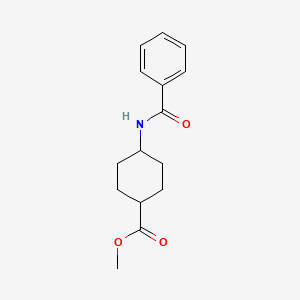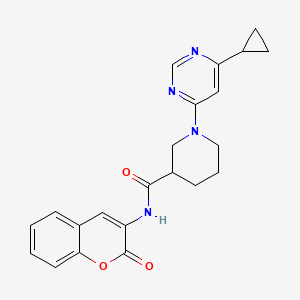![molecular formula C22H14F4N2O B2355739 (2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 885951-46-2](/img/structure/B2355739.png)
(2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile: is a complex organic compound characterized by its unique structure, which includes a fluorobenzoyl group, a methylpyrrol group, and a trifluoromethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorobenzoyl Group: This step involves the acylation of the pyrrole ring using 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Prop-2-enenitrile Moiety: The final step involves the Knoevenagel condensation reaction between the acylated pyrrole and 3-(trifluoromethyl)benzaldehyde in the presence of a base such as piperidine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can take place on the benzoyl and phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique electronic properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The fluorobenzoyl and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
4,4’-Dichlorobenzophenone: Shares a similar benzoyl structure but lacks the pyrrole and nitrile groups.
4-Iodobenzoic acid: Contains a benzoyl group with an iodine substituent, differing in its functional groups and overall structure.
Uniqueness:
- The combination of fluorobenzoyl, methylpyrrol, and trifluoromethylphenyl groups in (2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile provides unique chemical properties, such as enhanced stability and specific reactivity, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
(Z)-3-[4-(2-fluorobenzoyl)-1-methylpyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F4N2O/c1-28-13-16(21(29)19-7-2-3-8-20(19)23)11-18(28)10-15(12-27)14-5-4-6-17(9-14)22(24,25)26/h2-11,13H,1H3/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNQYSQFTZXOCI-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=C(C#N)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C(\C#N)/C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amine](/img/structure/B2355656.png)

![N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2355659.png)

![9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride](/img/structure/B2355663.png)

![Methyl 2-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoate](/img/structure/B2355665.png)
![N-(4-chlorophenyl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B2355667.png)
![N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2355668.png)
![(E)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2355670.png)




